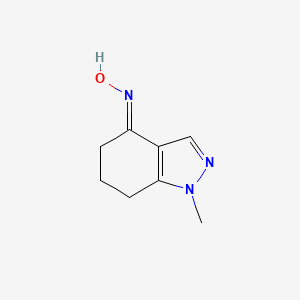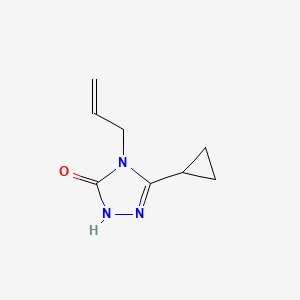![molecular formula C7H14ClNO2 B2710992 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride CAS No. 2416231-25-7](/img/structure/B2710992.png)
4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride” is a complex organic molecule. It contains a bicyclic structure, which is a common feature in many bioactive compounds . The presence of an aminomethyl group (-NH2CH2-) and a hydroxyl group (-OH) suggests that it might have interesting chemical properties and potential applications in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar bicyclic structures have been synthesized through various methods, such as organocatalytic formal [4 + 2] cycloaddition reactions . These reactions allow for the creation of a wide range of bicyclic structures in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
Research into asymmetric synthesis using bicyclic amino acid derivatives, such as those synthesized through Aza-Diels-Alder reactions in aqueous solution, reveals the potential for creating stereoselective compounds. These studies highlight the synthesis of derivatives with high diastereoselectivity, showcasing the utility of bicyclic structures in the synthesis of complex molecules with specific chiral configurations (Waldmann & Braun, 1991).
Synthetic Platforms for Functional Diversity
The versatility of 2-oxa-5-azabicyclo[2.2.1]heptanes as platforms for functional diversity is another area of interest. Research demonstrates the synthesis of backbone-constrained γ-amino acid analogues, illustrating the potential of these bicyclic compounds in drug design, particularly for FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
Antimicrobial Applications
N-substituted aminomethoxybicyclo[2.2.1]heptanols show high bactericidal and fungicidal activity in lubricating oils, suggesting their potential use as antimicrobial agents in industrial applications. This highlights the role of bicyclic compounds in addressing microbial contamination in various environments (Alimardanov et al., 2018).
Antidepressant Potential
The synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants indicate the potential therapeutic applications of bicyclic compounds. Certain derivatives were found to be more active than traditional antidepressants, demonstrating the promising role of bicyclic structures in the development of new psychiatric medications (Bonnaud et al., 1987).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry . The development of efficient and selective synthetic methods for this and similar compounds could be a valuable area of research .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-3-7(9)4-10-6-1-5(7)2-6;/h5-6,9H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFRQKDZOWOEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1OCC2(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2710911.png)
![tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2710912.png)

![N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2710917.png)
![N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2710918.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2710921.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide](/img/structure/B2710923.png)


![Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2710927.png)
![N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2710930.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide](/img/structure/B2710931.png)